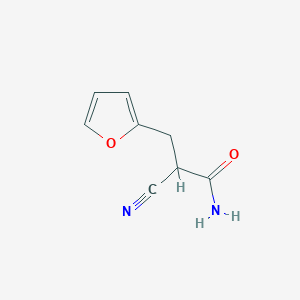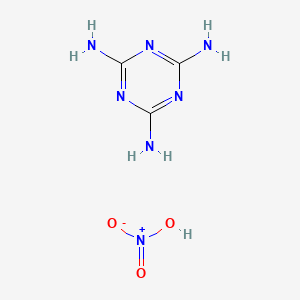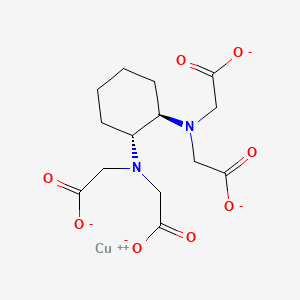
Bis(methyldithiocarbamato-S,S')zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(methyldithiocarbamato-S,S’)zinc is a coordination complex of zinc with methyldithiocarbamate ligands. This compound is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C4H8N2S4Zn, and it is often used in the synthesis of materials and as a reagent in chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methyldithiocarbamato-S,S’)zinc typically involves the reaction of zinc salts with methyldithiocarbamate ligands. One common method is to react zinc sulfate with sodium methyldithiocarbamate in an aqueous solution. The reaction is carried out under controlled conditions, such as maintaining a specific pH and temperature, to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of Bis(methyldithiocarbamato-S,S’)zinc may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
化学反应分析
Types of Reactions
Bis(methyldithiocarbamato-S,S’)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can also be reduced under specific conditions to yield other zinc complexes.
Substitution: The methyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes .
科学研究应用
Bis(methyldithiocarbamato-S,S’)zinc has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research has explored its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of Bis(methyldithiocarbamato-S,S’)zinc involves its interaction with molecular targets through its methyldithiocarbamate ligands. These ligands can coordinate with metal ions and other molecules, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with different substrates, thereby altering their chemical and physical properties .
相似化合物的比较
Similar Compounds
Zinc bis(dimethyldithiocarbamate):
Zinc bis(diethyldithiocarbamate): Used in similar applications as Bis(methyldithiocarbamato-S,S’)zinc, with slight variations in its chemical properties.
Uniqueness
Bis(methyldithiocarbamato-S,S’)zinc is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with a variety of substrates makes it valuable in diverse applications, from material science to biological research .
属性
CAS 编号 |
18984-32-2 |
|---|---|
分子式 |
C4H8N2S4Zn |
分子量 |
277.8 g/mol |
IUPAC 名称 |
zinc;N-methylcarbamodithioate |
InChI |
InChI=1S/2C2H5NS2.Zn/c2*1-3-2(4)5;/h2*1H3,(H2,3,4,5);/q;;+2/p-2 |
InChI 键 |
HZFSIJCQPSIJHB-UHFFFAOYSA-L |
规范 SMILES |
CNC(=S)[S-].CNC(=S)[S-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)

![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
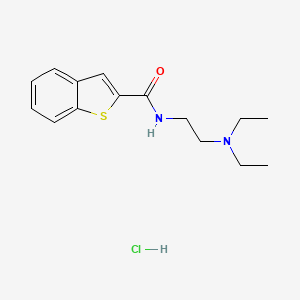
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
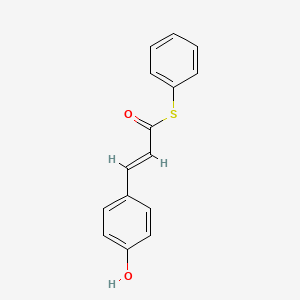
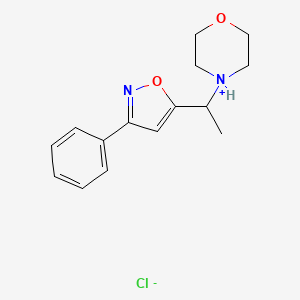
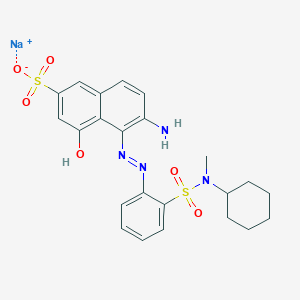


![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
